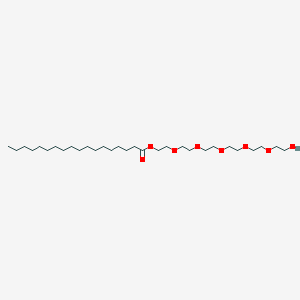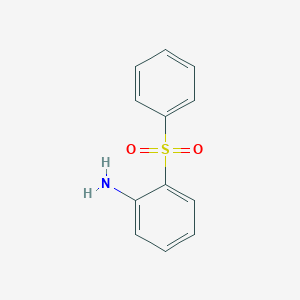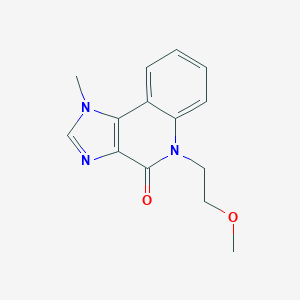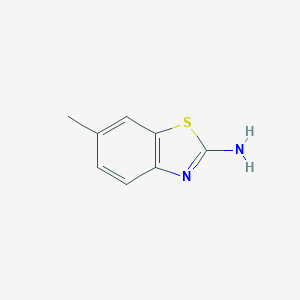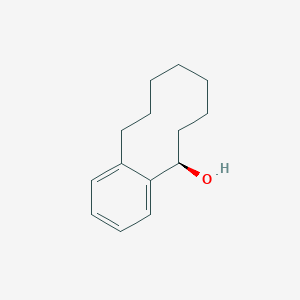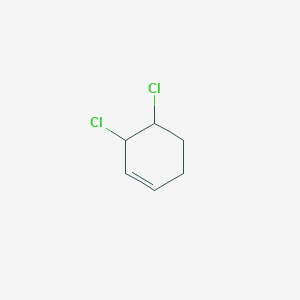
3,4-Dichlorocyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorocyclohexene (DCC) is a chemical compound that belongs to the group of halogenated hydrocarbons. It is used in various industries, including the pharmaceutical, agricultural, and chemical industries. DCC is a colorless liquid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorocyclohexene is not fully understood. However, it is believed to act by inhibiting the synthesis of certain enzymes and proteins in microorganisms and insects. 3,4-Dichlorocyclohexene can also disrupt the cell membrane of microorganisms, leading to cell death. In addition, 3,4-Dichlorocyclohexene has been found to inhibit the growth of cancer cells in vitro.
Efectos Bioquímicos Y Fisiológicos
3,4-Dichlorocyclohexene has been found to have toxic effects on the liver, kidneys, and lungs of animals. It can also cause skin irritation and allergic reactions in humans. However, the toxic effects of 3,4-Dichlorocyclohexene depend on the dose and duration of exposure. 3,4-Dichlorocyclohexene has been found to have low acute toxicity in animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dichlorocyclohexene is a useful reagent in laboratory experiments due to its ability to react with various compounds. It is also readily available and relatively inexpensive. However, 3,4-Dichlorocyclohexene has some limitations, such as its low solubility in water and its toxic effects on living organisms.
Direcciones Futuras
There are several future directions for the research and development of 3,4-Dichlorocyclohexene. One area of research is the synthesis of new derivatives of 3,4-Dichlorocyclohexene with improved biological and pharmacological properties. Another area of research is the development of new methods for the synthesis of 3,4-Dichlorocyclohexene with higher yields and lower environmental impact. Additionally, the toxic effects of 3,4-Dichlorocyclohexene on living organisms need to be further studied to determine safe exposure levels.
Métodos De Síntesis
The synthesis of 3,4-Dichlorocyclohexene involves the reaction between cyclohexene and chlorine gas in the presence of a catalyst. This process is known as chlorination, which involves the addition of chlorine atoms to the double bond of the cyclohexene molecule. The reaction takes place at room temperature and atmospheric pressure. The yield of 3,4-Dichlorocyclohexene can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
3,4-Dichlorocyclohexene has been extensively studied for its biological and pharmacological properties. It has been found to have antimicrobial, antifungal, and insecticidal activities. 3,4-Dichlorocyclohexene is also used as a starting material in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants. Additionally, 3,4-Dichlorocyclohexene is used in the synthesis of agrochemicals, such as herbicides and insecticides.
Propiedades
Número CAS |
134317-91-2 |
|---|---|
Nombre del producto |
3,4-Dichlorocyclohexene |
Fórmula molecular |
C6H8Cl2 |
Peso molecular |
151.03 g/mol |
Nombre IUPAC |
3,4-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1,3,5-6H,2,4H2 |
Clave InChI |
XMRSWQWOEAGAPO-UHFFFAOYSA-N |
SMILES |
C1CC(C(C=C1)Cl)Cl |
SMILES canónico |
C1CC(C(C=C1)Cl)Cl |
Sinónimos |
Cyclohexene, 3,4-dichloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



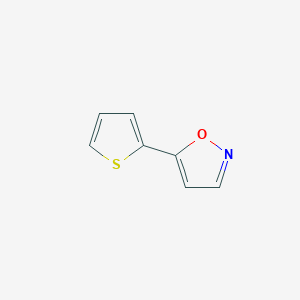
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
